molecular formula C24H16F4N4OS B8503287 1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,1-[(3-fluorophenyl)methyl]-n-(2-methyl-5-benzo[d]thiazolyl)-5-(trifluoromethyl)-

1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,1-[(3-fluorophenyl)methyl]-n-(2-methyl-5-benzo[d]thiazolyl)-5-(trifluoromethyl)-

Cat. No. B8503287
M. Wt: 484.5 g/mol
InChI Key: TUGHZLMNXAILBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCOC(=O)c1cc2cc(C(F)(F)F)cnc2n1Cc1cccc(F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[F:1][C:2]([c:3]1[cH:4][c:5]2[c:6]([n:7][cH:8]1)[n:9]([CH2:17][c:18]1[cH:19][c:20]([F:24])[cH:21][cH:22][cH:23]1)[c:10]([C:12]([O:14][CH2:13][CH3:15])=[O:16])[cH:11]2)([F:25])[F:26].[NH2:27][c:28]1[cH:29][cH:30][c:31]2[c:32]([n:33][c:34]([CH3:36])[s:35]2)[cH:37]1>>[F:1][C:2]([c:3]1[cH:4][c:5]2[c:6]([n:7][cH:8]1)[n:9]([CH2:17][c:18]1[cH:19][c:20]([F:24])[cH:21][cH:22][cH:23]1)[c:10]([C:12](=[O:14])[NH:27][c:28]1[cH:29][cH:30][c:31]3[c:32]([n:33][c:34]([CH3:36])[s:35]3)[cH:37]1)[cH:11]2)([F:25])[F:26]

Inputs

Step One
Name
CCOC(=O)c1cc2cc(C(F)(F)F)cnc2n1Cc1cccc(F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)c1cc2cc(C(F)(F)F)cnc2n1Cc1cccc(F)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1nc2cc(N)ccc2s1

Outcomes

Product
Name
Type
product
Smiles
Cc1nc2cc(NC(=O)c3cc4cc(C(F)(F)F)cnc4n3Cc3cccc(F)c3)ccc2s1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.